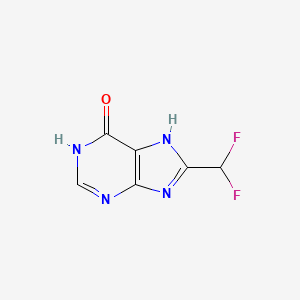
8-(Difluoromethyl)-1,7-dihydropurin-6-one
カタログ番号 B2824706
CAS番号:
2413882-99-0
分子量: 186.122
InChIキー: LWXLKNFVBZQWNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a difluoromethyl group (CF2H) are of considerable interest in diverse fields of science because of their unique physical and chemical properties . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical composition and the arrangement of its atoms. The structure can influence the compound’s physical properties and reactivity .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
Physical properties of a compound include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学的研究の応用
Oxidation Pathways in Aqueous Solutions
- Research on the oxidation pathways of adenine and guanine in aqueous solutions has shown that the tautomers 8-oxo-7,8-dehydropurine, which are similar in structure to 8-(Difluoromethyl)-1,7-dihydropurin-6-one, are mutagenic lesions found in DNA. The study explored the formation mechanisms of these lesions and provided insights into the energetics of the oxidation processes in nucleobases (Llano & Eriksson, 2004).
Biotransformation Pathways of Fluorotelomer-Based Compounds
- A review on the biotransformation of fluorotelomer-based compounds, which include structures related to this compound, discussed how these compounds degrade to form perfluoroalkyl carboxylates (PFCAs). This study provides a comprehensive understanding of the environmental fate of these compounds (Butt, Muir, & Mabury, 2014).
Selective Difluoromethylation Reactions
- The importance of selectively introducing fluorine atoms into organic molecules, including difluoromethyl groups similar to those in this compound, has been emphasized in a study. This process is crucial for developing pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
Electrophilic Fluorination
- A study on electrophilic fluorination using hypervalent iodine reagents derived from fluoride explored the monofluorination and difluorination of organic compounds, which is relevant to the functionalization of compounds like this compound (Geary, Hope, Singh, & Stuart, 2013).
Photoredox Systems for Catalytic Fluoromethylation
- The design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been investigated, highlighting the importance of trifluoromethyl and difluoromethyl groups in pharmaceutical and agrochemical fields (Koike & Akita, 2016).
Antibodies to Oxidative DNA Damage
- The generation of antibodies to 8-oxo-7,8-dihydropurines, which are similar to this compound, has been characterized. These lesions are produced in DNA by free radicals, and understanding their detection is crucial for studying oxidative DNA damage (Ide et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-(difluoromethyl)-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLKNFVBZQWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)
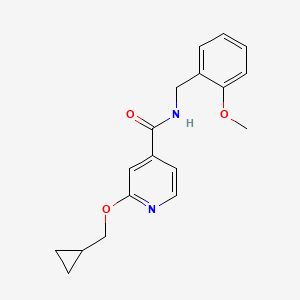
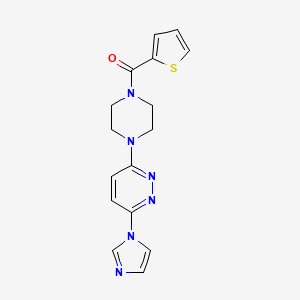
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2824632.png)
![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)
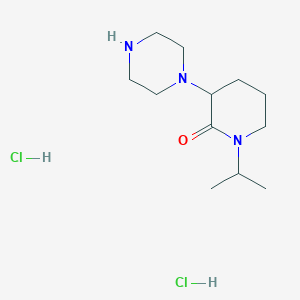


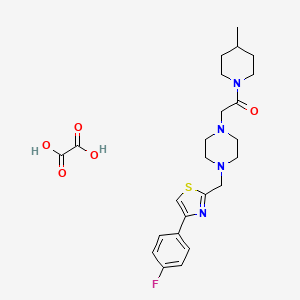

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)
![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)